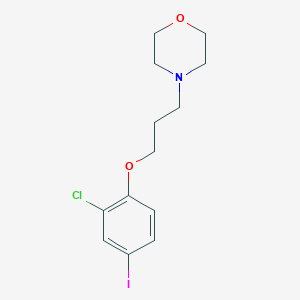![molecular formula C12H17BFNO4S B1415310 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide CAS No. 1412905-35-1](/img/structure/B1415310.png)
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Übersicht
Beschreibung
This compound is a boric acid ester intermediate with a benzene ring . It’s often used in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .
Synthesis Analysis
The compound is obtained through a series of substitution reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is significant in carbon-carbon coupling and carbon heterocoupling reactions . It’s often used in the Suzuki reaction and has a wide range of applications .Physical And Chemical Properties Analysis
The compound has a predicted density of 0.99±0.1 g/cm3 . Its melting point is 27-31°C (lit.), and its boiling point is 130°C/20mmHg (lit.) . The compound’s vapor pressure is 0.00586mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
- Conformational Analysis and Physicochemical Properties : A study by Huang et al. (2021) focused on the molecular structure and physicochemical properties of compounds related to 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide. They used Density Functional Theory (DFT) for molecular structure calculations, revealing consistency with crystal structures determined by X-ray diffraction. This highlights the compound's relevance in conformational and structural analyses in chemistry (Huang et al., 2021).
Crystallography and Vibrational Properties
- X-Ray Diffraction and Vibrational Studies : Wu et al. (2021) conducted a study on similar compounds, focusing on their vibrational properties and crystal structure. These aspects are crucial in understanding the physical and chemical characteristics of such molecules, which can have implications in various scientific fields (Wu et al., 2021).
Catalysis and Borylation
- Catalysis in Borylation Reactions : Research by Takagi and Yamakawa (2013) explored the use of related compounds in catalysis, specifically in borylation reactions. This is significant for organic synthesis and chemical manufacturing processes, where such catalysts can improve efficiency and selectivity (Takagi & Yamakawa, 2013).
Fluorescence Probes
- Fluorescence Detection of Hydrogen Peroxide : Lampard et al. (2018) developed boronate ester fluorescence probes for hydrogen peroxide detection. These probes have applications in analytical chemistry for detecting and measuring reactive oxygen species, which are important in various biological and environmental processes (Lampard et al., 2018).
Biochemical Evaluation
- Cyclooxygenase-2 Inhibition : Gul et al. (2016) synthesized compounds including benzenesulfonamide derivatives for investigating their potential as carbonic anhydrase inhibitors. This research contributes to the development of new therapeutic agents targeting specific enzymes (Gul et al., 2016).
Microwave-Assisted Synthesis
- Microwave-Assisted Benzimidazole Synthesis : Rheault, Donaldson, and Cheung (2009) utilized microwave-assisted synthesis involving boronate esters for creating benzimidazole derivatives. This method demonstrates an efficient approach to synthesizing complex organic molecules, which is valuable in medicinal chemistry and drug development (Rheault et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Boric acid compounds are very important organic and chemical products . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Eigenschaften
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(7-10(9)14)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHBIWRXKWKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1415228.png)
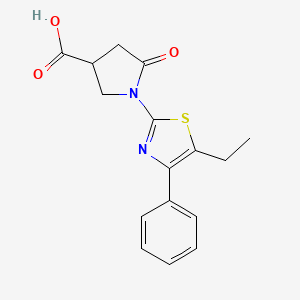
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)
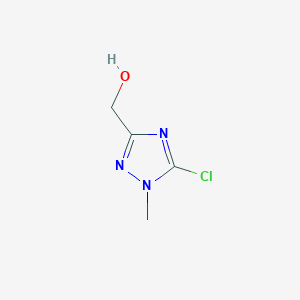
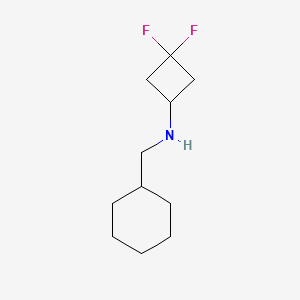
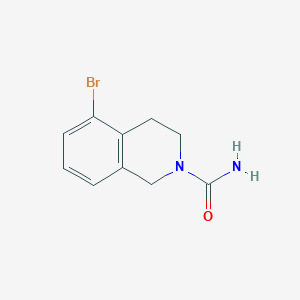
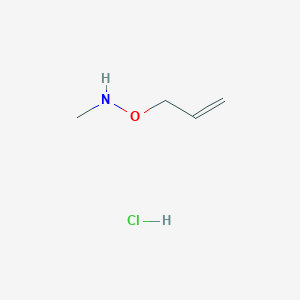
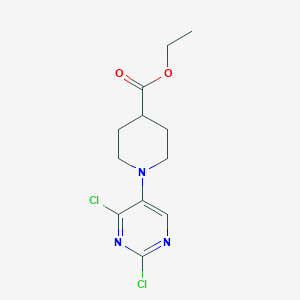
![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
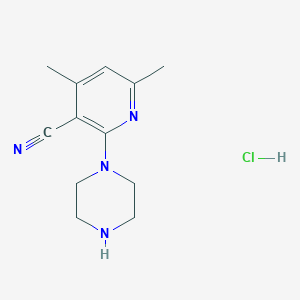
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)
![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
